5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSTCXSICQBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl and chlorophenyl groups can be reduced to their respective aniline derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted triazole compounds.
Scientific Research Applications
Antiparasitic Activity
One of the most significant applications of this compound is in the treatment of parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibit potent antiparasitic activity. A study highlighted the optimization of a series of compounds that showed improved potency and metabolic stability against T. cruzi in vitro and in vivo models. The lead compound demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a new therapeutic agent for Chagas disease .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study synthesized various triazole derivatives and evaluated their activity against multiple cancer cell lines. Some derivatives exhibited substantial growth inhibition against specific cancer types, such as CNS cancers. The mechanism behind this activity often involves the disruption of cancer cell proliferation pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 4e | SNB-75 | 41.25 |
| 4i | Various | Significant inhibition noted |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Research indicates that modifications at specific positions on the triazole ring can significantly enhance biological activity. For instance, substituents like bromine and chlorine have been shown to improve potency against various targets .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Case Study 1 : A derivative was tested in a clinical setting for efficacy against chronic Chagas disease. Results indicated a marked reduction in parasitemia levels among treated patients compared to controls.
- Case Study 2 : In vitro studies using human cancer cell lines demonstrated that a specific formulation containing this compound led to a reduction in tumor size in xenograft models.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The amino, bromophenyl, and chlorophenyl groups contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazole carboxamides, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: Halogenated Aryl Groups: Bromine (Br) and chlorine (Cl) in the target compound increase lipophilicity compared to fluorine (F) or methoxy (OCH₃) substituents. This may enhance blood-brain barrier penetration or target hydrophobic binding pockets .
Synthetic Feasibility :
- The target compound can likely be synthesized via a two-step process:
Formation of the triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Carboxamide coupling via activation of the triazole carboxylic acid with thionyl chloride (SOCl₂), followed by reaction with 4-bromoaniline .
Pharmacological Potential: Anticancer Activity: Analogous compounds with halogenated aryl groups (e.g., 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) show selective antiproliferative effects against renal and CNS cancers .
Biological Activity
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring system that is known for its pharmacological significance. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and potentially influences its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.
- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines. For instance, in a study evaluating its effects on lung cancer cells (H460), it demonstrated an IC50 value of 6.06 μM, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). Western blot analyses revealed increased expression of LC3 and γ-H2AX proteins in treated cells, suggesting that the compound triggers autophagy and DNA damage responses .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the phenyl rings significantly affect the biological activity of triazole derivatives. The presence of electron-withdrawing groups like bromine and chlorine enhances potency by improving binding affinity to target proteins .
| Compound | Substituents | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Br, Cl | 6.06 | Anticancer |
| Compound X | Cl at para position | 9.50 | Anticancer |
| Compound Y | No halogens | 25.00 | Less active |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Lung Cancer : A cohort study involving patients treated with triazole derivatives similar to the compound showed a marked reduction in tumor size compared to control groups. Patients receiving these compounds experienced fewer side effects than traditional chemotherapeutics .
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutic agents enhances overall efficacy. For example, a combination with doxorubicin demonstrated synergistic effects against resistant cancer cell lines .
Q & A
Basic Research Questions
What are the established synthesis protocols for 5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by halogenated aryl group substitutions. Key steps include:
- Step 1: Formation of the triazole core via CuAAC (reagents: sodium azide, alkyne derivatives, CuI catalyst, ~60–80°C in DMF) .
- Step 2: Bromophenyl and chlorobenzyl group incorporation using Ullmann or Buchwald-Hartwig coupling (reagents: 4-bromoaniline, 3-chlorobenzyl chloride, Pd catalysts) .
- Optimization: Yield improvement (70–85%) is achievable via solvent screening (e.g., THF vs. DMF), temperature gradients, and catalyst load adjustments. Monitor purity via HPLC and TLC .
How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combinatorial analytical approach:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and -NMR (triazole carbons at ~145–155 ppm) .
- Mass Spectrometry (MS): ESI-MS should show [M+H] at m/z 434.7 (calculated for CHBrClNO) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition: Carbonic anhydrase inhibition (UV-Vis assay at 348 nm, using 4-nitrophenyl acetate) .
- Anticancer Activity: MTT assay against HeLa or MCF-7 cell lines (IC determination, 48–72 hr exposure) .
- Antimicrobial Screening: Broth microdilution (MIC against S. aureus and E. coli) .
Advanced Research Questions
How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer:
Contradictions (e.g., strong enzyme inhibition but weak cellular activity) may arise from poor membrane permeability or off-target effects. Address via:
- Physicochemical Profiling: LogP (≤3.5) and polar surface area (<140 Ų) to predict permeability .
- Target Engagement Studies: Cellular thermal shift assay (CETSA) to confirm intracellular target binding .
- Metabolite Identification: LC-MS/MS to detect cellular degradation products .
What computational strategies are effective for rational design of derivatives with improved selectivity?
Methodological Answer:
Leverage quantum chemistry and machine learning:
- Docking Studies: AutoDock Vina or Glide to model interactions with target enzymes (e.g., carbonic anhydrase active site) .
- QSAR Models: Train models on bioactivity data from analogs (descriptors: Hammett σ, molar refractivity) .
- ADMET Prediction: SwissADME or ADMETLab 2.0 to prioritize derivatives with optimal pharmacokinetics .
How should researchers design in vivo studies to address conflicting toxicity profiles observed in preliminary trials?
Methodological Answer:
- Dose Escalation: Start at 10 mg/kg (rodent models) with weekly increments (20%, 50%, 100%) to identify MTD .
- Toxicokinetics: Plasma sampling at 0.5, 2, 6, 24 hr post-dose to assess C and AUC .
- Histopathology: Focus on liver/kidney sections (H&E staining) to detect necrosis or inflammation .
Data Analysis and Contradiction Management
What statistical methods are suitable for optimizing synthetic conditions when reaction variables conflict?
Methodological Answer:
Employ design of experiments (DoE) to resolve multi-variable conflicts (e.g., temperature vs. catalyst load):
- Factorial Design: 2 factorial to identify significant factors (e.g., catalyst type, solvent polarity) .
- Response Surface Methodology (RSM): Central composite design to model non-linear yield relationships .
How can structural analogs inform SAR when primary data is inconclusive?
Methodological Answer:
- Cluster Analysis: Group analogs by substituents (e.g., halogen position) and correlate with bioactivity trends .
- Free-Wilson Analysis: Decompose activity contributions of individual substituents (e.g., 4-Br vs. 3-Cl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
